去氨基羟特拉唑嗪
描述
Desamino hydroxy terazosin is a derivative of terazosin, a quinazoline-based compound primarily used for treating benign prostatic hyperplasia and hypertension. This compound is characterized by the absence of an amino group and the presence of a hydroxyl group, which differentiates it from its parent compound, terazosin. The molecular formula of desamino hydroxy terazosin is C19H24N4O5, and it has a molecular weight of 388.4177 .
科学研究应用
Desamino hydroxy terazosin has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other quinazoline derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in analytical methods
作用机制
Target of Action
Desamino hydroxy terazosin, also known as 6,7-Dimethoxy-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)quinazolin-4(1H)-one, primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow.
Mode of Action
The compound acts as an alpha-1 adrenergic antagonist . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow .
Pharmacokinetics
Desamino hydroxy terazosin exhibits the following pharmacokinetic properties:
- Absorption : The compound is rapidly and almost completely absorbed into the bloodstream .
- Distribution : Approximately 90 to 94 percent of the drug is bound to plasma proteins .
- Metabolism : The compound undergoes extensive hepatic metabolism .
- Excretion : The major route of elimination is via the biliary tract, with small amounts excreted in the urine .
- Half-Life : The mean beta-phase half-life is approximately 12 hours .
These properties impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The primary molecular and cellular effects of the compound’s action are the relaxation of smooth muscle in blood vessels and the prostate. This relaxation results in a decrease in blood pressure and an improvement in urinary flow . These effects are beneficial in the treatment of conditions such as hypertension and benign prostatic hyperplasia .
生化分析
Biochemical Properties
Desamino Hydroxy Terazosin has been found to interact with various enzymes and proteins. It has been reported to have a significant interaction with the alpha-1 adrenergic receptors . This interaction leads to the relaxation of smooth muscle in blood vessels and the prostate, which is beneficial in the management of hypertension and symptomatic benign prostatic hyperplasia .
Cellular Effects
In terms of cellular effects, Desamino Hydroxy Terazosin has been observed to have a dramatic effect on the activation of phosphoglycerate kinase 1 (Pgk1), a key enzyme in the glycolytic pathway . This activation leads to an upregulation of glucose metabolism, evidenced by enhanced ATP production and higher lactate dehydrogenase (LDH) enzymatic activity .
Molecular Mechanism
The molecular mechanism of Desamino Hydroxy Terazosin involves its selective activation of GPR119, leading to increased cAMP and ATP synthesis, consequently enhancing insulin secretion . It also inhibits the upregulation of MST1-Foxo3a expression in pancreatic tissue, enhancing damaged mitophagy clearance, restoring autophagic flux, and improving mitochondrial quantity and structure in β-cells .
Dosage Effects in Animal Models
In animal models, Desamino Hydroxy Terazosin has shown to have varying effects at different dosages. For instance, in a study involving New Zealand rabbits, the compound was administered at a dosage of 0.5 mg/kg of body weight along with acetaminophen, leading to enhanced liver functioning by reducing the levels of liver injury markers .
Metabolic Pathways
Desamino Hydroxy Terazosin is involved in several metabolic pathways. It has been found to interact with the G protein-coupled receptor 119 (GPR119), leading to increased cAMP and ATP synthesis . This suggests that the compound plays a role in the regulation of glucose metabolism.
Transport and Distribution
Given its interaction with GPR119, it is plausible that the compound may be transported and distributed via mechanisms involving this receptor .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of desamino hydroxy terazosin involves multiple steps, starting with the preparation of the quinazoline core. The process typically includes:
Formation of the Quinazoline Core: This is achieved by reacting 2-chloro-6,7-dimethoxyquinazoline with piperazine.
Introduction of the Hydroxy Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using reagents like hydrogen peroxide or other oxidizing agents.
Removal of the Amino Group: The amino group is removed through a deamination reaction, often using reagents such as nitrous acid or other deaminating agents.
Industrial Production Methods: Industrial production of desamino hydroxy terazosin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The compound is purified using techniques like crystallization, filtration, and chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product
化学反应分析
Types of Reactions: Desamino hydroxy terazosin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further explored for their pharmacological properties .
相似化合物的比较
Terazosin: The parent compound, used for treating benign prostatic hyperplasia and hypertension.
Prazosin: Another alpha-1 adrenergic blocker with similar therapeutic uses.
Doxazosin: A longer-acting alpha-1 adrenergic blocker used for similar indications.
Uniqueness: Desamino hydroxy terazosin is unique due to its structural modifications, which include the absence of an amino group and the presence of a hydroxyl group. These modifications can potentially enhance its pharmacological properties and reduce side effects compared to its parent compound, terazosin .
属性
IUPAC Name |
6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPCVLMNPKFJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177261-73-2 | |
Record name | Desamino hydroxy terazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESAMINO HYDROXY TERAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQV3SW61RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。